![molecular formula C6H8N6S4 B14412885 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- CAS No. 82875-12-5](/img/structure/B14412885.png)
1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis-: is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is typically carried out under reflux conditions and results in the formation of the desired thiadiazole derivative .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis methods. These methods include the reaction between thiosemicarbazides and carboxylic acids in the presence of reagents such as phosphorus oxychloride, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition disrupts the proliferation of cancer cells and the replication of certain viruses . Additionally, the compound can form charge transfer complexes with various acceptors, further influencing its biological activity .
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Aminothiazole
- 2-Aminobenzothiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Aminooxazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-nitrothiazole
Uniqueness: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural features and the presence of the ethanediylbis(thio) moiety. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
82875-12-5 |
|---|---|
Molecular Formula |
C6H8N6S4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S4/c7-3-9-11-5(15-3)13-1-2-14-6-12-10-4(8)16-6/h1-2H2,(H2,7,9)(H2,8,10) |
InChI Key |
REDCGRNTASOZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NN=C(S1)N)SC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


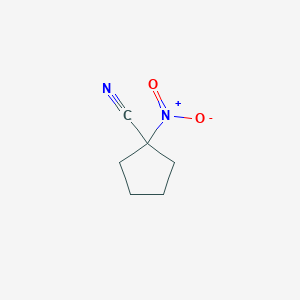
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
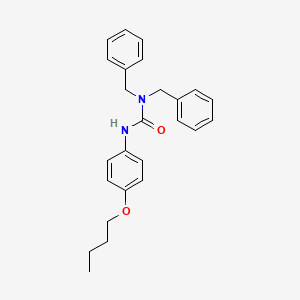
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)


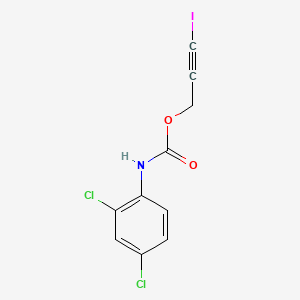
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
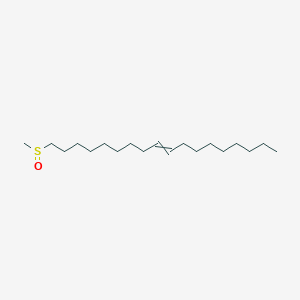
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)

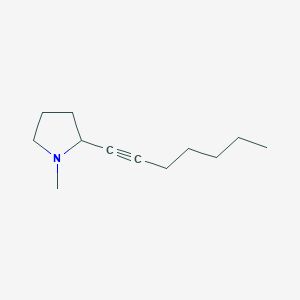
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)

